
STING agonist-18
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Overview
Description
STING agonist-18 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-18 typically involves the alkylation of aniline followed by a key cyclization step using potassium thiocyanate to form the benzothiazole core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
STING agonist-18 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and nitration reactions can introduce functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
STING agonist-18 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating the immune response and its potential as a therapeutic agent.
Mechanism of Action
STING agonist-18 activates the STING pathway by binding to the STING protein, leading to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1). This activation results in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), which translocates to the nucleus and induces the expression of type I interferons and other pro-inflammatory cytokines . The activation of these pathways enhances the immune response against tumors and viral infections .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the pathway through a similar mechanism.
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist with demonstrated anti-tumor activity.
MSA-2: Another synthetic STING agonist used in combination with other therapeutic agents.
Uniqueness
STING agonist-18 is unique in its ability to be used in various delivery systems, including antibody-drug conjugates, which can enhance its therapeutic efficacy and reduce toxicity . Its versatility in chemical modifications also allows for the development of derivatives with improved pharmacokinetic properties and targeted delivery .
Biological Activity
Introduction
STING (Stimulator of Interferon Genes) agonists are emerging as promising therapeutic agents in cancer immunotherapy due to their ability to activate innate immune responses. Among these, STING agonist-18 has garnered attention for its biological activity and potential applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
STING agonists activate the STING pathway, which is crucial for inducing type I interferons (IFNs) and other cytokines that enhance immune responses. Upon binding to STING, these agonists trigger a signaling cascade involving:
- Activation of TBK1 : The binding of cyclic dinucleotides (like cGAMP) to STING leads to the phosphorylation of TBK1.
- IRF3 Activation : Phosphorylated TBK1 activates IRF3, which translocates to the nucleus and induces the expression of type I IFNs and inflammatory cytokines.
- Immune Cell Activation : The resulting cytokines promote the activation and proliferation of various immune cells, including T cells, dendritic cells, and natural killer (NK) cells .
Efficacy in Tumor Models
Research has demonstrated that this compound significantly enhances anti-tumor immunity in various preclinical models. A notable study involved administering this compound in mice with established tumors, leading to:
- Increased Tumor Infiltration : Enhanced infiltration of CD8+ T cells into tumors.
- Cytokine Production : Elevated levels of IFN-β and other pro-inflammatory cytokines in serum and tumor microenvironment .
Key Research Findings
Case Study 1: Systemic Administration in Mice
A study utilized 18F-FDG PET imaging to visualize metabolic changes in immune cells following systemic administration of this compound. The results indicated:
- Metabolic Activation : Significant increases in 18F-FDG uptake were observed in splenic T and B lymphocytes.
- Temporal Dynamics : Serum IFN-β levels peaked at 6 hours post-treatment but returned to baseline by 24 hours, whereas splenic uptake persisted for up to 48 hours .
Case Study 2: Combination Therapy
Another investigation assessed the efficacy of this compound in combination with immune checkpoint inhibitors (ICIs) like anti-PD1. The findings revealed:
Properties
Molecular Formula |
C38H45N13O6 |
---|---|
Molecular Weight |
779.8 g/mol |
IUPAC Name |
1-[(E)-4-[7-(3-aminopropoxy)-5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C38H45N13O6/c1-6-50-27(15-21(3)46-50)35(54)44-37-42-25-17-23(33(40)52)19-29(56-5)31(25)48(37)12-8-9-13-49-32-26(18-24(34(41)53)20-30(32)57-14-10-11-39)43-38(49)45-36(55)28-16-22(4)47-51(28)7-2/h8-9,15-20H,6-7,10-14,39H2,1-5H3,(H2,40,52)(H2,41,53)(H,42,44,54)(H,43,45,55)/b9-8+ |
InChI Key |
GHYYYXLQUGJICH-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
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